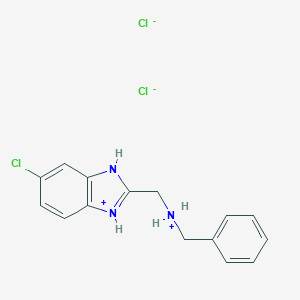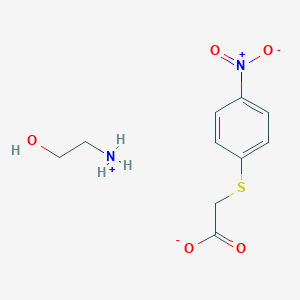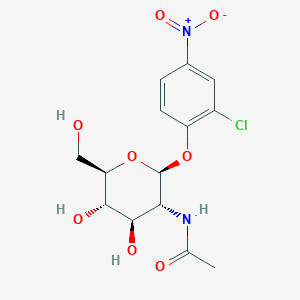
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide, also known as Boc-Pro-Gly-Ala-OMe, is a peptide compound that has gained significant attention in scientific research due to its potential applications in drug development and medical research. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe is not fully understood. However, studies have shown that the peptide can interact with cell membranes and disrupt their integrity, leading to cell death. It has also been found to inhibit the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been found to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. The peptide has also been found to exhibit anticancer properties, inducing cell death in cancer cells. Additionally, N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been found to have anti-inflammatory properties, reducing inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, the peptide exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. However, the limitations of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe. One area of interest is the development of new drug delivery systems using the peptide. Additionally, further investigation is needed to fully understand the mechanism of action of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe and its potential applications in various disease states. Finally, the peptide's potential toxicity needs to be further investigated to ensure its safety for use in humans.
In conclusion, N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe is a peptide compound that has gained significant attention in scientific research due to its potential applications in drug development and medical research. The peptide exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications in various disease states.
Méthodes De Synthèse
The synthesis of N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe involves the coupling of protected amino acids using a solid-phase peptide synthesis method. The process involves the use of a resin-bound protected amino acid, which is activated by a coupling reagent and deprotected to allow for the coupling of the next amino acid. The process is repeated until the desired peptide sequence is obtained.
Applications De Recherche Scientifique
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamideAla-OMe has been extensively studied for its potential applications in drug development and medical research. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The peptide has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
Numéro CAS |
103137-94-6 |
|---|---|
Nom du produit |
N-tert-Butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide |
Formule moléculaire |
C24H28ClN5O3 |
Poids moléculaire |
356.42 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[[2-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O5/c1-10(17-5)13(22)19-12(21)9-18-14(23)11-7-6-8-20(11)15(24)25-16(2,3)4/h10-11,17H,6-9H2,1-5H3,(H,18,23)(H,19,21,22)/t10-,11-/m0/s1 |
Clé InChI |
SSXPCLRKGWODAY-QWRGUYRKSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C)NC |
SMILES |
CC(C(=O)NC(=O)CNC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
SMILES canonique |
CC(C(=O)NC(=O)CNC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
Synonymes |
BPGAM N-t-Boc-Pro-Gly-Ala-NHCH3 N-tert-butyloxycarbonyl-prolyl-glycyl-alanyl-methylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)
